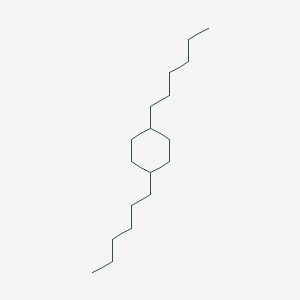
1,4-Dihexylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihexylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two hexyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dihexylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with hexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dihexylbenzene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired hydrogenation.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dihexylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding hexyl-substituted cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Hexyl-substituted cyclohexanones or cyclohexanols.
Reduction: Hexyl-substituted cyclohexane derivatives.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dihexylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,4-Dihexylcyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated derivatives. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by the presence of halogenating agents.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylcyclohexane: Similar in structure but with methyl groups instead of hexyl groups.
1,4-Diethylcyclohexane: Contains ethyl groups instead of hexyl groups.
1,4-Dipropylcyclohexane: Contains propyl groups instead of hexyl groups.
Uniqueness: 1,4-Dihexylcyclohexane is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
820233-09-8 |
|---|---|
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
1,4-dihexylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
NISYXSGVXWMZQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


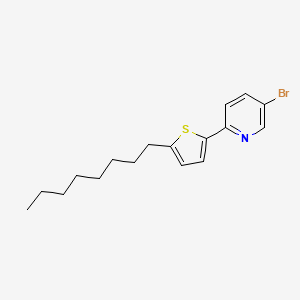
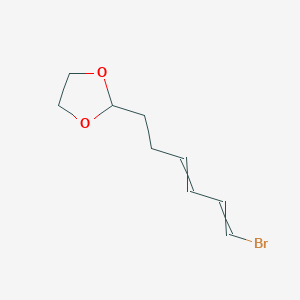
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

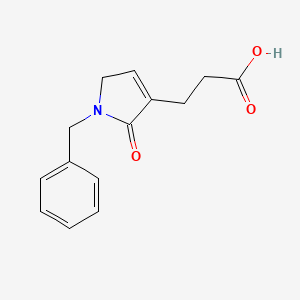

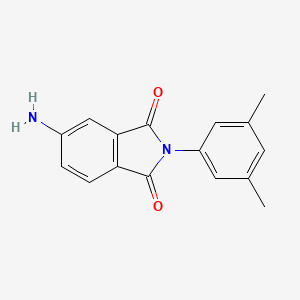
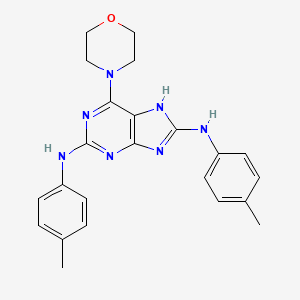
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
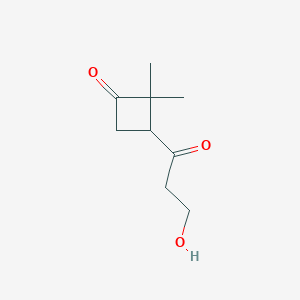
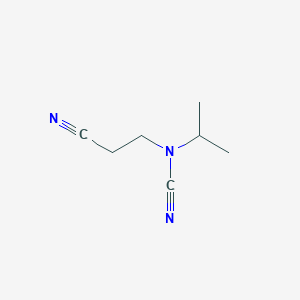
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
